2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxadiazole ring, both of which are substituted with phenyl groups. The presence of these rings and substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the oxadiazole ring.
1,3,4-Oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and phenyl substituents.
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure with an additional phenyl group on the oxadiazole ring.
Uniqueness
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, both substituted with phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
917947-69-4 |
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Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
PMPSPYOWJBTEEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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